2-Phenylethyl hexanoate

Catalog No.
S1892193
CAS No.
6290-37-5
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethyl hexanoate

CAS Number

6290-37-5

Product Name

2-Phenylethyl hexanoate

IUPAC Name

2-phenylethyl hexanoate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3

InChI Key

BUYNWUMUDHPPDS-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC1=CC=CC=C1

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCC(=O)OCCC1=CC=CC=C1

The exact mass of the compound 2-Phenylethyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Phenylethyl hexanoate (CAS 6290-37-5) is a high-boiling, highly lipophilic arylalkyl ester widely procured as a premium flavor and fragrance ingredient, fixative, and industrial masking agent. Formed via the esterification of phenethyl alcohol and hexanoic acid, it imparts a complex profile of fruity, waxy, honey, and rose notes. In industrial and cosmetic procurement, its primary value lies not just in its olfactory profile, but in its physical properties—specifically its ultra-slow evaporation rate and high hydrophobicity. These attributes make it a critical structural component for refining the heart and base accords of fine fragrances, increasing diffusion in lipid-rich personal care products, and suppressing technical off-odors in bio-derived solvents where lighter esters fail to provide lasting stability [1].

Procurement teams often consider substituting 2-phenylethyl hexanoate with more common, lower-cost analogs such as phenethyl acetate or ethyl hexanoate, but these generic substitutions fail in applications requiring base-note stability. Phenethyl acetate possesses a significantly lower boiling point and higher vapor pressure, causing it to act as a transient top note that flashes off prematurely in long-lasting consumer goods like candles and soaps. Conversely, aliphatic esters like ethyl hexanoate provide the necessary fruity notes but lack the heavy arylalkyl core, resulting in lower substantivity on substrates and an inability to bridge floral and waxy base accords. Substituting with these lighter analogs compromises formulation longevity, phase stability in heavy lipids, and the efficacy of long-term off-odor masking [1].

Ultra-Low Volatility for Base-Note Fixation and Extended Substantivity

Phenethyl hexanoate demonstrates an ultra-slow evaporation profile critical for long-lasting formulations. With an estimated vapor pressure of approximately 0.0005 hPa at 20 °C, it is orders of magnitude less volatile than its shorter-chain analog, phenethyl acetate, which exhibits a vapor pressure of roughly 0.087 hPa under identical conditions[1]. This extreme reduction in volatility prevents premature flash-off, allowing the compound to act as a highly stable fixative in wax melts, soaps, and bio-derived solvent matrices where sustained release is mandatory.

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data~0.0005 hPa (Phenethyl hexanoate)
Comparator Or Baseline~0.087 hPa (Phenethyl acetate)
Quantified Difference>170-fold reduction in vapor pressure
ConditionsStandard ambient temperature (20 °C) in formulation models

Procurement teams selecting masking agents or base notes for long-lasting consumer goods must prioritize this compound to prevent rapid scent degradation and ensure product longevity.

Enhanced Lipophilicity for Lipid and Wax Matrix Integration

The addition of the six-carbon hexanoate chain significantly increases the hydrophobicity of the arylalkyl ester core. Phenethyl hexanoate exhibits a LogP of approximately 4.2, compared to 2.3 for phenethyl acetate and 2.8 for ethyl hexanoate [1]. This elevated lipophilicity ensures complete miscibility in heavy oils, waxes, and non-polar bio-solvents, preventing phase separation, leaching, or uneven distribution in high-lipid cosmetic and industrial formulations.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP ~4.2
Comparator Or BaselineLogP ~2.3 (Phenethyl acetate)
Quantified Difference~1.9 log unit increase in lipophilicity
ConditionsStandard octanol/water partitioning models

Formulators require this specific compound to prevent phase separation and ensure homogeneous distribution in wax-based or heavy-lipid industrial and cosmetic matrices.

Dual-Action Odor Profile for Bio-Solvent Masking

Phenethyl hexanoate provides a complex dual-action sensory profile, combining the heavy floral notes of the phenethyl group with the waxy, fruity notes of the hexanoate chain, achieving an exceptionally low odor threshold in aqueous environments (e.g., 2.3 µg/L) [1]. Unlike ethyl hexanoate, which provides only highly volatile fruity top notes, or phenethyl alcohol, which lacks waxy ester depth, phenethyl hexanoate effectively suppresses technical off-odors in eco-friendly consumer goods using a single, stable molecule.

Evidence DimensionOdor Threshold and Masking Profile
Target Compound Data~2.3 µg/L threshold; dual floral/fruity masking depth
Comparator Or BaselineEthyl hexanoate / Phenethyl alcohol (single-note, high volatility)
Quantified DifferenceProvides base-note masking depth absent in C2-aryl or C6-alkyl esters
ConditionsAqueous sensory evaluation and bio-solvent masking assays

Allows industrial buyers to consolidate their masking agent inventory by replacing multiple volatile esters and alcohols with a single, highly substantive compound.

Extended-Release Wax Melts and Scented Candles

Due to its ultra-low vapor pressure (~0.0005 hPa) and high lipophilicity (LogP ~4.2), phenethyl hexanoate provides extended substantivity in wax-based products. It integrates seamlessly into non-polar wax matrices without phase separation and resists premature evaporation, ensuring a consistent, long-lasting floral-fruity release over the product's lifespan [1].

Off-Odor Masking in Bio-Derived Solvents

Industrial formulations utilizing eco-friendly but pungent bio-solvents benefit from phenethyl hexanoate's dual-action masking profile. Its heavy molecular weight and waxy, honey-rose notes effectively cover technical off-odors in the base phase of cleaning products and cosmetics, outperforming volatile top-note esters like ethyl hexanoate [2].

Lipid-Rich Cosmetic and Personal Care Formulations

The compound's high LogP guarantees complete miscibility in heavy oils, lotions, and shower gels. It acts as a stable heart-to-base note fixative, increasing diffusion and sensory appeal in lipid-rich environments where less hydrophobic analogs like phenethyl acetate would partition poorly or evaporate too quickly [3].

Physical Description

Colourless oily liquid; fruity-green, rosy, fresh pineapple-like, banana-like odou

XLogP3

4.2

Density

d 0.98
0.969-0.980

UNII

X7R57M68KR

Other CAS

6290-37-5

Wikipedia

Phenethyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Hexanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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